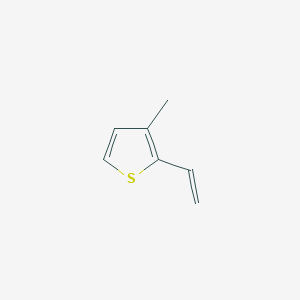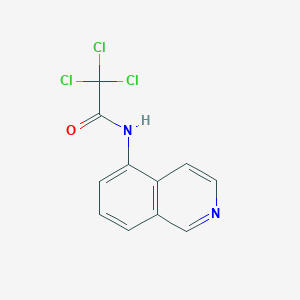
5-Chloro-8-hydroxy-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-hydroxy-2-methylquinoline is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 5-Chloro-8-hydroxy-2-methylquinoline involves various chemical reactions. The newly synthesized compounds are characterized by spectral and elemental analysis and studied for their antioxidant properties .Molecular Structure Analysis
The molecular structure of 5-Chloro-8-hydroxy-2-methylquinoline is characterized by a quinoline nucleus substituted by a methyl group at position 2 and by chlorine at position 5 . The molecular weight is 228.07 .Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-8-hydroxy-2-methylquinoline are complex and depend on the conditions and reagents used . For example, when the chlorination is complete, the reaction mixture is poured into water and treated with a dilute sodium bisulfite solution .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-8-hydroxy-2-methylquinoline include a melting point of 108-112 °C (dec.) (lit.) . More detailed properties may be found in specific databases or safety data sheets .Mechanism of Action
Safety and Hazards
5-Chloro-8-hydroxy-2-methylquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Compounds containing the 8-hydroxyquinoline moiety, like 5-Chloro-8-hydroxy-2-methylquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases including cancer .
properties
CAS RN |
24263-93-2 |
|---|---|
Product Name |
5-Chloro-8-hydroxy-2-methylquinoline |
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-chloro-2-methylquinolin-8-ol |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,1H3 |
InChI Key |
OPQODOXIDNYMKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(1-Adamantylamino)-2-oxoethoxy]acetic Acid](/img/structure/B8767109.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxamide, 5-bromo-N,N-dimethyl-3-(5-oxazolyl)-](/img/structure/B8767116.png)
![3-(3-Benzo[b]thienyl)-2-amino-1-propanol](/img/structure/B8767138.png)
![4-Chloro-7-(3-methyloxetan-3-YL)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B8767141.png)
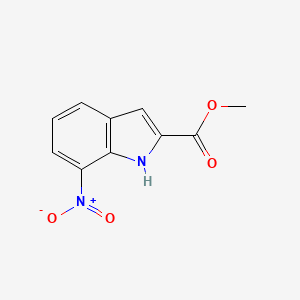
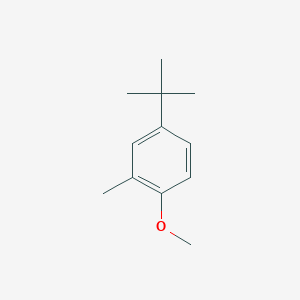
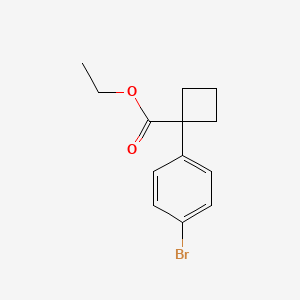
![2-Bromo-6-{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B8767164.png)
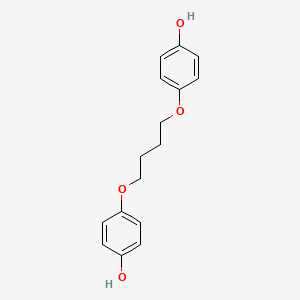
![[(4-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B8767173.png)
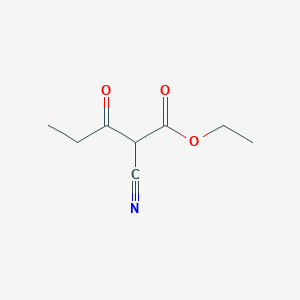
![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B8767187.png)
